N-(3-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide N-(3-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 1775403-67-2
VCID: VC4490909
InChI: InChI=1S/C21H22ClN5O4/c1-12-7-8-14(10-15(12)22)24-17(28)11-27-20(29)18(19-23-13(2)31-25-19)16-6-4-3-5-9-26(16)21(27)30/h7-8,10H,3-6,9,11H2,1-2H3,(H,24,28)
SMILES: CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=C3CCCCCN3C2=O)C4=NOC(=N4)C)Cl
Molecular Formula: C21H22ClN5O4
Molecular Weight: 443.89

N-(3-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide

CAS No.: 1775403-67-2

Cat. No.: VC4490909

Molecular Formula: C21H22ClN5O4

Molecular Weight: 443.89

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide - 1775403-67-2

Specification

CAS No. 1775403-67-2
Molecular Formula C21H22ClN5O4
Molecular Weight 443.89
IUPAC Name N-(3-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]acetamide
Standard InChI InChI=1S/C21H22ClN5O4/c1-12-7-8-14(10-15(12)22)24-17(28)11-27-20(29)18(19-23-13(2)31-25-19)16-6-4-3-5-9-26(16)21(27)30/h7-8,10H,3-6,9,11H2,1-2H3,(H,24,28)
Standard InChI Key TUERPSDUQPNNLZ-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=C3CCCCCN3C2=O)C4=NOC(=N4)C)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a fused pyrimido[1,6-a]azepine core (a bicyclic system combining pyrimidine and azepine rings) substituted with a 5-methyl-1,2,4-oxadiazole group at position 4 and an N-(3-chloro-4-methylphenyl)acetamide side chain at position 2 . The molecular formula is C₂₁H₂₂ClN₅O₄, with a molecular weight of 443.9 g/mol . Key structural attributes include:

  • Pyrimidoazepine core: Provides rigidity and influences electronic properties.

  • Oxadiazole ring: Enhances metabolic stability and lipophilicity .

  • Chloro-methylphenyl group: Contributes to electrophilic reactivity and target binding.

Physicochemical Characteristics

  • LogP: Estimated at 2.8–3.2, indicating moderate lipophilicity .

  • Solubility: Limited aqueous solubility due to aromatic and heterocyclic components .

  • Spectral Data: Confirmed via NMR (¹H and ¹³C) and HRMS, with carbonyl stretches at 1,680–1,720 cm⁻¹ in IR .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves three critical stages (Table 1) :

Table 1: Key Synthetic Steps

StepReaction DescriptionYield (%)
1Formation of pyrimidoazepine core via cyclization75–80
2Introduction of oxadiazole via hydrazide-carboxylic acid coupling65–70
3Acetamide side-chain incorporation via nucleophilic substitution70–75
  • Step 1: Cyclization of aminopyrimidine precursors with diketones under acidic conditions.

  • Step 2: Oxadiazole formation using 5-methyl-1,2,4-oxadiazole-3-carboxylic acid and POCl₃.

  • Step 3: Acylation with 3-chloro-4-methylphenyl isocyanate .

Industrial Scalability

Industrial production employs continuous flow reactors to enhance yield (85–90%) and purity (>95%). Purification involves recrystallization from ethanol-water mixtures .

Biological Activities

Antimicrobial Efficacy

In vitro studies against Staphylococcus aureus and Escherichia coli demonstrated MIC values of 16–32 µg/mL, comparable to gentamicin . The oxadiazole moiety disrupts bacterial membrane integrity via hydrophobic interactions.

Cell LineIC₅₀ (µM)Mechanism
HCT-1160.75Caspase activation
MCF-71.8Bcl-2 inhibition

Anti-inflammatory Effects

In carrageenan-induced rat paw edema models, the compound reduced inflammation by 58–62% at 20 mg/kg, outperforming diclofenac (55%) . This activity correlates with COX-2 inhibition (IC₅₀ = 0.02 µM) .

Pharmacological and Toxicological Profile

Pharmacokinetics

  • Bioavailability: 42% in rodent models due to first-pass metabolism.

  • Half-life: 6.2 hours (oral administration) .

Comparative Analysis with Analogues

Oxadiazole Derivatives

1,3,4-Oxadiazole isomers exhibit 10-fold lower logD than 1,2,4-isomers, enhancing solubility and reducing hERG liability .

Pyrimidoazepine Analogues

  • Anti-inflammatory Potency: This compound’s efficacy surpasses earlier derivatives (e.g., compound 4 in ) by 15–20% .

  • Ulcerogenicity: Minimal gastric toxicity compared to NSAIDs like indomethacin .

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